molecular formula C22H14F3NO5 B8454969 (7S)-1 inverted exclamation marka-{[5-(trifluoromethyl)furan-2-yl]methyl}spiro[furo[2,3-f][1,3]benzodioxole-7,3 inverted exclamation marka-indol]-2 inverted exclamation marka(1 inverted exclamation markaH)-one

(7S)-1 inverted exclamation marka-{[5-(trifluoromethyl)furan-2-yl]methyl}spiro[furo[2,3-f][1,3]benzodioxole-7,3 inverted exclamation marka-indol]-2 inverted exclamation marka(1 inverted exclamation markaH)-one

Cat. No. B8454969
M. Wt: 429.3 g/mol
InChI Key: NEBUOXBYNAHKFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09260446B2

Procedure details

A 100 L reactor was charged with spiro[furo[2,3-f][1,3]benzodioxole-7,3′-indol]-2′(1′H)-one (6.03 kg, 19.5 mol), followed by cesium carbonate (16.02 kg, 48.7 mol). Acetone (48.8 kg) was added and the resultant suspension was heated to reflux over 1 h. 2-Bromomethyl-5-(trifluoromethyl)furan (4.92 kg, 21.2 mol) was added by means of an addition funnel over a period of 2 h while the reaction mixture was maintained at reflux. The reaction mixture was stirred at reflux for a further 2 h and the acetone was removed by distillation at atmospheric pressure until 37 L of distillate had been collected. Toluene (48.8 kg) was added and the distillation was continued, first at atmospheric pressure then under reduced pressure until 37 L of distillate had been collected. Toluene (36.9 kg) was added and the distillation was continued at 54-55° C. and a pressure of 150-180 mbar until 37 L of distillate had been collected. The contents of the 100 L reactor were allowed to cool to 25° C. and toluene (40.9 kg) was added. The contents of the 100 L reactor were transferred to a 200 L reactor and deionized water (48.8 kg) was added. The stirred mixture was warmed to 39° C., the stirring was stopped and the phases were allowed to separate for 11 h. The lower phase was removed and the remaining toluene phase was subjected to distillation at 55-64° C. under a reduced pressure of 100 mbar until 18 L of distillate had been collected. The resultant solution was diluted with toluene to a total volume of 98 L. The contents of the 200 L reactor were passed through a chromatography column packed with silica gel (20 kg) and toluene (40 kg). The column was eluted with toluene such that ten 30 kg fractions were collected. The column was washed with acetone (100 kg). Fractions 2 through 10 were successively transferred to a 200 L reactor as a distillation under reduced pressure was proceeding. The contents of the reactor were adjusted with toluene to a volume of 50 L and the solution was heated to 79° C. Heptane (85 kg) was added over 15 minutes and the mixture was cooled to 10° C. over a period of 3 h. Crystallization started at an internal temperature of 56° C. The solid was collected by filtration, washed with a mixture of heptane (10.2 kg) and toluene (5.1 kg) and dried at 45-50° C. under a reduced pressure of 50 mbar over a period of 15 h to afford 1′-{[5-(trifluoromethyl)-2-furyl]methyl}spiro[furo[2,3-f][1,3]benzodioxole-7,3′-indol]-2′(1′H)-one (6.08 kg, 73%) as a colorless solid: purity (HPLC-UV at 230 nm) 99.6%; mp 139-141° C.; 1H NMR (300 MHz, CDCl3) δ7.32-6.97 (m, 5H), 6.72 (d, J=3.3 Hz, 1H), 6.66 (s, 1H), 6.07 (s, 1H), 5.90-5.88 (m, 2H), 5.05, 4.86 (ABq, JAB=16.1 Hz, 2H), 4.91 (d, J=9.0 Hz, 1H), 4.66 (d, J=9.0 Hz, 1H); 13C NMR (75 MHz, CDCl3) δ 176.9, 155.7, 153.5, 148.8, 142.2, 141.9, 140.8, 140.2, 139.7, 139.1, 132.1, 129.2, 124.7, 124.1, 123.7, 121.1, 120.1, 117.6, 114.5, 114.4, 110.3, 109.7, 103.0, 101.9, 93.8, 80.0, 57.8, 36.9; MS (ES+) m/z 430.2 (M+1), 452.2 (M+23); Calc'd for C22H14F3NO5: C, 61.54%; H, 3.29%; N, 3.26%. Found: C, 61.51%; H, 3.29%; N, 3.26%.
Quantity
6.03 kg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
16.02 kg
Type
reactant
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.92 kg
Type
reactant
Reaction Step Four
Quantity
48.8 kg
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]2([C:13]3=[CH:14][C:15]4[O:19][CH2:18][O:17][C:16]=4[CH:20]=[C:12]3[O:11][CH2:10]2)[C:2]1=[O:21].C(=O)([O-])[O-].[Cs+].[Cs+].Br[CH2:29][C:30]1[O:31][C:32]([C:35]([F:38])([F:37])[F:36])=[CH:33][CH:34]=1>CC(C)=O>[F:36][C:35]([F:38])([F:37])[C:32]1[O:31][C:30]([CH2:29][N:1]2[C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[C:3]3([C:13]4=[CH:14][C:15]5[O:19][CH2:18][O:17][C:16]=5[CH:20]=[C:12]4[O:11][CH2:10]3)[C:2]2=[O:21])=[CH:34][CH:33]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
6.03 kg
Type
reactant
Smiles
N1C(C2(C3=CC=CC=C13)COC=1C2=CC2=C(OCO2)C1)=O
Step Two
Name
cesium carbonate
Quantity
16.02 kg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Three
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
4.92 kg
Type
reactant
Smiles
BrCC=1OC(=CC1)C(F)(F)F
Step Five
Name
Quantity
48.8 kg
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux over 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
was maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for a further 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the acetone was removed by distillation at atmospheric pressure until 37 L of distillate
CUSTOM
Type
CUSTOM
Details
had been collected
ADDITION
Type
ADDITION
Details
Toluene (48.8 kg) was added
DISTILLATION
Type
DISTILLATION
Details
the distillation
DISTILLATION
Type
DISTILLATION
Details
under reduced pressure until 37 L of distillate had been collected
ADDITION
Type
ADDITION
Details
Toluene (36.9 kg) was added
DISTILLATION
Type
DISTILLATION
Details
the distillation
CUSTOM
Type
CUSTOM
Details
was continued at 54-55° C.
DISTILLATION
Type
DISTILLATION
Details
a pressure of 150-180 mbar until 37 L of distillate had been collected
ADDITION
Type
ADDITION
Details
toluene (40.9 kg) was added
CUSTOM
Type
CUSTOM
Details
The contents of the 100 L reactor were transferred to a 200 L reactor
ADDITION
Type
ADDITION
Details
deionized water (48.8 kg) was added
TEMPERATURE
Type
TEMPERATURE
Details
The stirred mixture was warmed to 39° C.
CUSTOM
Type
CUSTOM
Details
to separate for 11 h
Duration
11 h
CUSTOM
Type
CUSTOM
Details
The lower phase was removed
DISTILLATION
Type
DISTILLATION
Details
the remaining toluene phase was subjected to distillation at 55-64° C. under a reduced pressure of 100 mbar until 18 L of distillate
CUSTOM
Type
CUSTOM
Details
had been collected
ADDITION
Type
ADDITION
Details
The resultant solution was diluted with toluene to a total volume of 98 L
WASH
Type
WASH
Details
The column was eluted with toluene such that ten 30 kg fractions
CUSTOM
Type
CUSTOM
Details
were collected
WASH
Type
WASH
Details
The column was washed with acetone (100 kg)
DISTILLATION
Type
DISTILLATION
Details
Fractions 2 through 10 were successively transferred to a 200 L reactor as a distillation under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated to 79° C
ADDITION
Type
ADDITION
Details
Heptane (85 kg) was added over 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 10° C. over a period of 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Crystallization
CUSTOM
Type
CUSTOM
Details
started at an internal temperature of 56° C
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with a mixture of heptane (10.2 kg) and toluene (5.1 kg)
CUSTOM
Type
CUSTOM
Details
dried at 45-50° C. under a reduced pressure of 50 mbar over a period of 15 h
Duration
15 h

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(O1)CN1C(C2(C3=CC=CC=C13)COC=1C2=CC2=C(OCO2)C1)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.08 kg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09260446B2

Procedure details

A 100 L reactor was charged with spiro[furo[2,3-f][1,3]benzodioxole-7,3′-indol]-2′(1′H)-one (6.03 kg, 19.5 mol), followed by cesium carbonate (16.02 kg, 48.7 mol). Acetone (48.8 kg) was added and the resultant suspension was heated to reflux over 1 h. 2-Bromomethyl-5-(trifluoromethyl)furan (4.92 kg, 21.2 mol) was added by means of an addition funnel over a period of 2 h while the reaction mixture was maintained at reflux. The reaction mixture was stirred at reflux for a further 2 h and the acetone was removed by distillation at atmospheric pressure until 37 L of distillate had been collected. Toluene (48.8 kg) was added and the distillation was continued, first at atmospheric pressure then under reduced pressure until 37 L of distillate had been collected. Toluene (36.9 kg) was added and the distillation was continued at 54-55° C. and a pressure of 150-180 mbar until 37 L of distillate had been collected. The contents of the 100 L reactor were allowed to cool to 25° C. and toluene (40.9 kg) was added. The contents of the 100 L reactor were transferred to a 200 L reactor and deionized water (48.8 kg) was added. The stirred mixture was warmed to 39° C., the stirring was stopped and the phases were allowed to separate for 11 h. The lower phase was removed and the remaining toluene phase was subjected to distillation at 55-64° C. under a reduced pressure of 100 mbar until 18 L of distillate had been collected. The resultant solution was diluted with toluene to a total volume of 98 L. The contents of the 200 L reactor were passed through a chromatography column packed with silica gel (20 kg) and toluene (40 kg). The column was eluted with toluene such that ten 30 kg fractions were collected. The column was washed with acetone (100 kg). Fractions 2 through 10 were successively transferred to a 200 L reactor as a distillation under reduced pressure was proceeding. The contents of the reactor were adjusted with toluene to a volume of 50 L and the solution was heated to 79° C. Heptane (85 kg) was added over 15 minutes and the mixture was cooled to 10° C. over a period of 3 h. Crystallization started at an internal temperature of 56° C. The solid was collected by filtration, washed with a mixture of heptane (10.2 kg) and toluene (5.1 kg) and dried at 45-50° C. under a reduced pressure of 50 mbar over a period of 15 h to afford 1′-{[5-(trifluoromethyl)-2-furyl]methyl}spiro[furo[2,3-f][1,3]benzodioxole-7,3′-indol]-2′(1′H)-one (6.08 kg, 73%) as a colorless solid: purity (HPLC-UV at 230 nm) 99.6%; mp 139-141° C.; 1H NMR (300 MHz, CDCl3) δ7.32-6.97 (m, 5H), 6.72 (d, J=3.3 Hz, 1H), 6.66 (s, 1H), 6.07 (s, 1H), 5.90-5.88 (m, 2H), 5.05, 4.86 (ABq, JAB=16.1 Hz, 2H), 4.91 (d, J=9.0 Hz, 1H), 4.66 (d, J=9.0 Hz, 1H); 13C NMR (75 MHz, CDCl3) δ 176.9, 155.7, 153.5, 148.8, 142.2, 141.9, 140.8, 140.2, 139.7, 139.1, 132.1, 129.2, 124.7, 124.1, 123.7, 121.1, 120.1, 117.6, 114.5, 114.4, 110.3, 109.7, 103.0, 101.9, 93.8, 80.0, 57.8, 36.9; MS (ES+) m/z 430.2 (M+1), 452.2 (M+23); Calc'd for C22H14F3NO5: C, 61.54%; H, 3.29%; N, 3.26%. Found: C, 61.51%; H, 3.29%; N, 3.26%.
Quantity
6.03 kg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
16.02 kg
Type
reactant
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.92 kg
Type
reactant
Reaction Step Four
Quantity
48.8 kg
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]2([C:13]3=[CH:14][C:15]4[O:19][CH2:18][O:17][C:16]=4[CH:20]=[C:12]3[O:11][CH2:10]2)[C:2]1=[O:21].C(=O)([O-])[O-].[Cs+].[Cs+].Br[CH2:29][C:30]1[O:31][C:32]([C:35]([F:38])([F:37])[F:36])=[CH:33][CH:34]=1>CC(C)=O>[F:36][C:35]([F:38])([F:37])[C:32]1[O:31][C:30]([CH2:29][N:1]2[C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[C:3]3([C:13]4=[CH:14][C:15]5[O:19][CH2:18][O:17][C:16]=5[CH:20]=[C:12]4[O:11][CH2:10]3)[C:2]2=[O:21])=[CH:34][CH:33]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
6.03 kg
Type
reactant
Smiles
N1C(C2(C3=CC=CC=C13)COC=1C2=CC2=C(OCO2)C1)=O
Step Two
Name
cesium carbonate
Quantity
16.02 kg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Three
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
4.92 kg
Type
reactant
Smiles
BrCC=1OC(=CC1)C(F)(F)F
Step Five
Name
Quantity
48.8 kg
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux over 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
was maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for a further 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the acetone was removed by distillation at atmospheric pressure until 37 L of distillate
CUSTOM
Type
CUSTOM
Details
had been collected
ADDITION
Type
ADDITION
Details
Toluene (48.8 kg) was added
DISTILLATION
Type
DISTILLATION
Details
the distillation
DISTILLATION
Type
DISTILLATION
Details
under reduced pressure until 37 L of distillate had been collected
ADDITION
Type
ADDITION
Details
Toluene (36.9 kg) was added
DISTILLATION
Type
DISTILLATION
Details
the distillation
CUSTOM
Type
CUSTOM
Details
was continued at 54-55° C.
DISTILLATION
Type
DISTILLATION
Details
a pressure of 150-180 mbar until 37 L of distillate had been collected
ADDITION
Type
ADDITION
Details
toluene (40.9 kg) was added
CUSTOM
Type
CUSTOM
Details
The contents of the 100 L reactor were transferred to a 200 L reactor
ADDITION
Type
ADDITION
Details
deionized water (48.8 kg) was added
TEMPERATURE
Type
TEMPERATURE
Details
The stirred mixture was warmed to 39° C.
CUSTOM
Type
CUSTOM
Details
to separate for 11 h
Duration
11 h
CUSTOM
Type
CUSTOM
Details
The lower phase was removed
DISTILLATION
Type
DISTILLATION
Details
the remaining toluene phase was subjected to distillation at 55-64° C. under a reduced pressure of 100 mbar until 18 L of distillate
CUSTOM
Type
CUSTOM
Details
had been collected
ADDITION
Type
ADDITION
Details
The resultant solution was diluted with toluene to a total volume of 98 L
WASH
Type
WASH
Details
The column was eluted with toluene such that ten 30 kg fractions
CUSTOM
Type
CUSTOM
Details
were collected
WASH
Type
WASH
Details
The column was washed with acetone (100 kg)
DISTILLATION
Type
DISTILLATION
Details
Fractions 2 through 10 were successively transferred to a 200 L reactor as a distillation under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated to 79° C
ADDITION
Type
ADDITION
Details
Heptane (85 kg) was added over 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 10° C. over a period of 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Crystallization
CUSTOM
Type
CUSTOM
Details
started at an internal temperature of 56° C
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with a mixture of heptane (10.2 kg) and toluene (5.1 kg)
CUSTOM
Type
CUSTOM
Details
dried at 45-50° C. under a reduced pressure of 50 mbar over a period of 15 h
Duration
15 h

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(O1)CN1C(C2(C3=CC=CC=C13)COC=1C2=CC2=C(OCO2)C1)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.08 kg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.